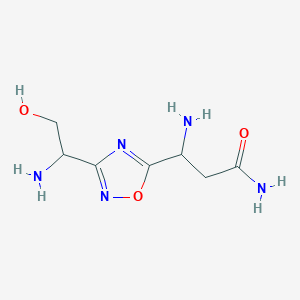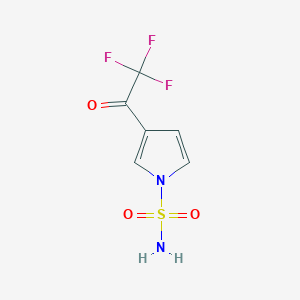
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide is a fluorinated pyrrole derivative This compound is characterized by the presence of a trifluoroacetyl group and a sulfonamide group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide typically involves the reaction of pyrrole with trifluoroacetic anhydride in the presence of a suitable solvent such as benzene at low temperatures (0°C) . The sulfonamide group can be introduced through subsequent reactions involving sulfonyl chlorides and amines under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted sulfonamide derivatives. These products can be further utilized in various applications depending on their chemical properties.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The sulfonamide group can also contribute to the compound’s biological activity by interacting with various biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoroacetyl)pyrrole: A related compound with similar structural features but lacking the sulfonamide group.
4-Pyridinylboronic acid: Another fluorinated pyrrole derivative with different functional groups.
1-(p-Tolylsulfonyl)pyrrole: A sulfonyl-substituted pyrrole with distinct chemical properties.
Uniqueness
3-(2,2,2-Trifluoroacetyl)pyrrole-1-sulfonamide is unique due to the presence of both trifluoroacetyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C6H5F3N2O3S |
|---|---|
Molekulargewicht |
242.18 g/mol |
IUPAC-Name |
3-(2,2,2-trifluoroacetyl)pyrrole-1-sulfonamide |
InChI |
InChI=1S/C6H5F3N2O3S/c7-6(8,9)5(12)4-1-2-11(3-4)15(10,13)14/h1-3H,(H2,10,13,14) |
InChI-Schlüssel |
DASRDIOLLCCFKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1C(=O)C(F)(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Chloroethoxy)phenyl][6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]methanone](/img/structure/B14785493.png)

![5,14,23-tribromo-9,18,27-trihexyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene](/img/structure/B14785502.png)
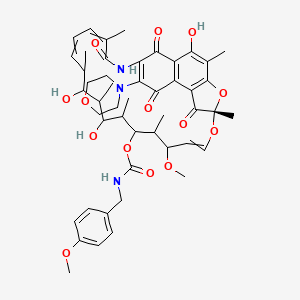
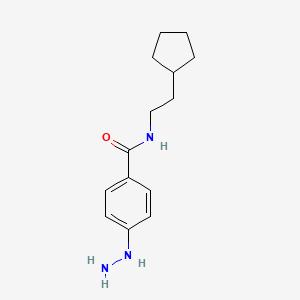
![{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid ethyl ester](/img/structure/B14785517.png)
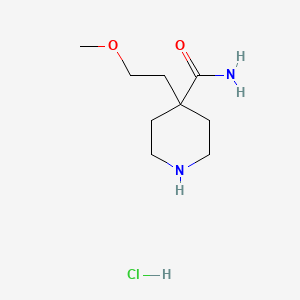

![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B14785537.png)
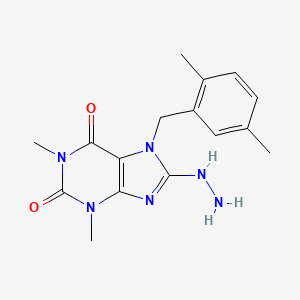
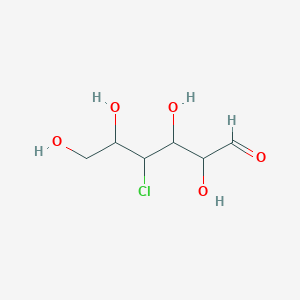
![2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14785553.png)

